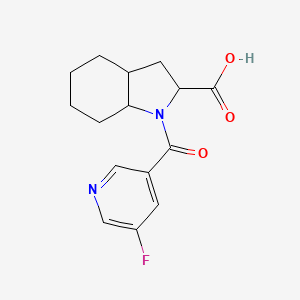![molecular formula C11H13BrN4 B6632208 N-[(5-bromopyridin-3-yl)methyl]-2-imidazol-1-ylethanamine](/img/structure/B6632208.png)
N-[(5-bromopyridin-3-yl)methyl]-2-imidazol-1-ylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-bromopyridin-3-yl)methyl]-2-imidazol-1-ylethanamine, also known as BIM-8, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and biochemistry. This compound is a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), which is a type of ion channel that plays a crucial role in various physiological processes, including synaptic transmission, learning, and memory.
Mecanismo De Acción
N-[(5-bromopyridin-3-yl)methyl]-2-imidazol-1-ylethanamine acts as a selective agonist for the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the nervous system. When N-[(5-bromopyridin-3-yl)methyl]-2-imidazol-1-ylethanamine binds to the receptor, it causes it to open, allowing the influx of calcium ions into the cell. This leads to the activation of various signaling pathways, including the activation of protein kinases and the release of neurotransmitters.
Biochemical and Physiological Effects:
N-[(5-bromopyridin-3-yl)methyl]-2-imidazol-1-ylethanamine has been shown to have several biochemical and physiological effects, including the enhancement of synaptic plasticity, the modulation of neurotransmitter release, and the reduction of inflammation. It has also been shown to improve cognitive function, reduce anxiety, and protect against neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[(5-bromopyridin-3-yl)methyl]-2-imidazol-1-ylethanamine in lab experiments is its selectivity for the α7 nAChR, which allows for the specific modulation of this receptor without affecting other receptors. This makes it a valuable tool for studying the function of α7 nAChRs in various physiological processes.
However, one of the limitations of using N-[(5-bromopyridin-3-yl)methyl]-2-imidazol-1-ylethanamine is its relatively low potency compared to other α7 nAChR agonists. This can make it challenging to achieve significant effects at low concentrations and may require higher doses to elicit a response.
Direcciones Futuras
There are several future directions for the study of N-[(5-bromopyridin-3-yl)methyl]-2-imidazol-1-ylethanamine and its derivatives, including the development of novel drugs targeting α7 nAChRs for the treatment of various diseases. Other potential applications include the use of N-[(5-bromopyridin-3-yl)methyl]-2-imidazol-1-ylethanamine as a tool to study the function of α7 nAChRs in the nervous system and the development of new imaging agents for the visualization of α7 nAChRs in vivo.
Conclusion:
In conclusion, N-[(5-bromopyridin-3-yl)methyl]-2-imidazol-1-ylethanamine, or N-[(5-bromopyridin-3-yl)methyl]-2-imidazol-1-ylethanamine, is a chemical compound that has shown promising applications in various fields, including neurobiology, pharmacology, and medicinal chemistry. Its selectivity for the α7 nAChR makes it a valuable tool for studying the function of this receptor and developing new drugs targeting it. Further research is needed to fully elucidate the potential applications of N-[(5-bromopyridin-3-yl)methyl]-2-imidazol-1-ylethanamine and its derivatives.
Métodos De Síntesis
The synthesis of N-[(5-bromopyridin-3-yl)methyl]-2-imidazol-1-ylethanamine involves several steps, including the preparation of 5-bromopyridin-3-ylmethylamine, which is then reacted with imidazole-1-ethanol to form N-[(5-bromopyridin-3-yl)methyl]-2-imidazol-1-ylethanamine. The synthesis process has been optimized to ensure high yields and purity of the final product.
Aplicaciones Científicas De Investigación
N-[(5-bromopyridin-3-yl)methyl]-2-imidazol-1-ylethanamine has been extensively studied for its potential applications in various fields, including neurobiology, pharmacology, and medicinal chemistry. In neurobiology, N-[(5-bromopyridin-3-yl)methyl]-2-imidazol-1-ylethanamine has been used as a tool to study the function of α7 nAChRs in the nervous system. It has been shown to enhance synaptic plasticity, improve cognitive function, and protect against neurodegenerative diseases.
In pharmacology, N-[(5-bromopyridin-3-yl)methyl]-2-imidazol-1-ylethanamine has been investigated as a potential therapeutic agent for several diseases, including Alzheimer's disease, schizophrenia, and depression. It has been shown to have neuroprotective effects, reduce inflammation, and improve cognitive function in animal models of these diseases.
In medicinal chemistry, N-[(5-bromopyridin-3-yl)methyl]-2-imidazol-1-ylethanamine has been used as a lead compound for the development of novel drugs targeting α7 nAChRs. Several derivatives of N-[(5-bromopyridin-3-yl)methyl]-2-imidazol-1-ylethanamine have been synthesized and tested for their pharmacological properties, with promising results.
Propiedades
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]-2-imidazol-1-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4/c12-11-5-10(7-15-8-11)6-13-1-3-16-4-2-14-9-16/h2,4-5,7-9,13H,1,3,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYISXAHGVVMBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCNCC2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromopyridin-3-yl)methyl]-2-imidazol-1-ylethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-bromothiophen-2-yl)methyl]-5-methylpyridin-3-amine](/img/structure/B6632131.png)

![2-[(3-Aminopyridine-2-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B6632139.png)
![3-[[(3-Aminopyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B6632141.png)

![2-[carboxymethyl(3,4-dihydro-2H-chromen-4-ylmethyl)amino]acetic acid](/img/structure/B6632161.png)
![3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6632170.png)
![4-[[(5-Fluoropyridine-3-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6632174.png)


![N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline](/img/structure/B6632194.png)
![N-[(5-bromopyridin-3-yl)methyl]-2-methylsulfonylethanamine](/img/structure/B6632200.png)
![N-[[1-[(6-methylpyridin-3-yl)methyl]piperidin-4-yl]methyl]ethanamine](/img/structure/B6632218.png)
![1-[4-Methyl-2-(6-methylpyridin-3-yl)-1,3-thiazol-5-yl]ethanone](/img/structure/B6632225.png)